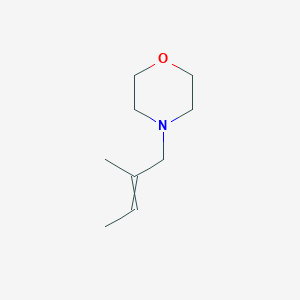![molecular formula C44H28Cu2N8Na4O17S4 B13816646 Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate CAS No. 31765-95-4](/img/structure/B13816646.png)
Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate is a complex organic compound that belongs to the class of phthalocyanine dyes. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, inks, and coatings. The presence of copper in its structure enhances its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, starting with the preparation of the phthalocyanine core. The phthalocyanine core is synthesized by reacting phthalic anhydride with urea and a metal salt, typically copper chloride, under high-temperature conditions. The resulting phthalocyanine is then sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions on the phthalocyanine ring.
The sulfonated phthalocyanine is then reacted with aniline derivatives under diazotization conditions to introduce the diazenyl groups. The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically isolated by filtration, washed to remove impurities, and dried to obtain the pure tetrasodium salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aniline groups.
Reduction: Reduction reactions can occur at the diazenyl groups, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phthalocyanine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and pigment in various applications. Its stability and vibrant color make it suitable for use in analytical chemistry as a staining agent.
Biology
In biological research, the compound is used as a fluorescent marker due to its strong absorption and emission properties. It is also used in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine
Industry
In the industrial sector, the compound is widely used in the production of textiles, inks, and coatings
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and generate reactive oxygen species. The copper center plays a crucial role in this process by facilitating electron transfer reactions. The generated reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid
- Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetraammonium salt
Uniqueness
The uniqueness of tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate lies in its specific structure, which imparts unique color properties and stability. The presence of multiple sulfonic acid groups enhances its solubility in water, making it suitable for various applications where water solubility is essential.
Properties
CAS No. |
31765-95-4 |
|---|---|
Molecular Formula |
C44H28Cu2N8Na4O17S4 |
Molecular Weight |
1288.1 g/mol |
IUPAC Name |
tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C44H32N8O17S4.2Cu.4Na/c53-37-21-29(11-13-35(37)47-49-41-39(72(64,65)66)15-23-7-9-27(19-33(23)43(41)55)45-25-3-1-5-31(17-25)70(58,59)60)51-52(57)30-12-14-36(38(54)22-30)48-50-42-40(73(67,68)69)16-24-8-10-28(20-34(24)44(42)56)46-26-4-2-6-32(18-26)71(61,62)63;;;;;;/h1-22,45-46,53-56H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;;/q;;;4*+1/p-4 |
InChI Key |
JSXUAQYYTSWSKK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


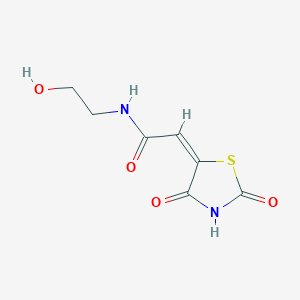

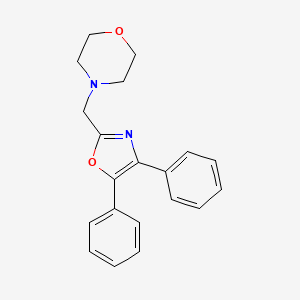
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
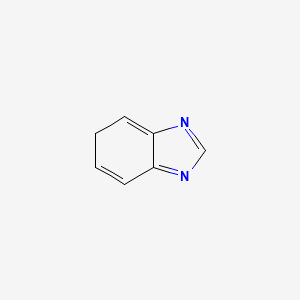
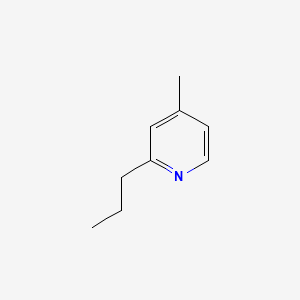
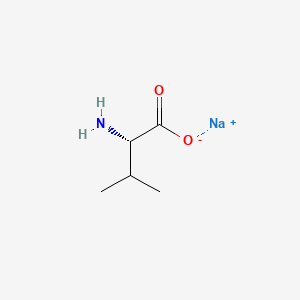
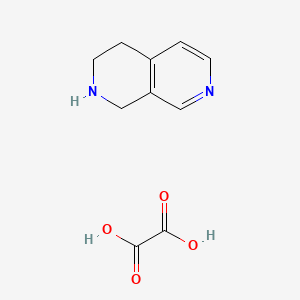
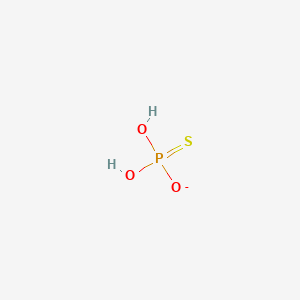
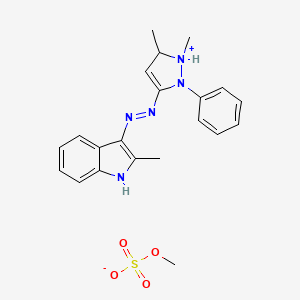
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
